molecular formula C11H16N2O2 B13255281 1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione

1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione

Cat. No.: B13255281
M. Wt: 208.26 g/mol
InChI Key: KNKMWFKWWHZLQU-UHFFFAOYSA-N
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Description

1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione hydrochloride (CAS 1864051-88-6) is a bicyclic tertiary amine derivative valued in medicinal chemistry for its versatile molecular scaffold . The compound features a rigid 8-azabicyclo[3.2.1]octane core, a structure known to enhance binding affinity and selectivity toward biological targets, particularly in the central nervous system (CNS) . This core structure is shared with tropane alkaloids and is frequently investigated in the development of novel receptor antagonists, as demonstrated by research into 8-azabicyclo[3.2.1]octane-based vasopressin V1A receptor antagonists . The pyrrolidine-2,5-dione (succinimide) moiety further increases the compound's structural versatility for synthetic modification . Provided as the hydrochloride salt, the compound offers improved solubility and stability, facilitating handling and formulation in experimental settings . It serves as a crucial synthetic intermediate for constructing bioactive molecules, supporting fragment-based drug discovery and the development of potential therapeutic agents for neurological disorders . For research purposes only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

1-(8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C11H16N2O2/c14-10-3-4-11(15)13(10)9-5-7-1-2-8(6-9)12-7/h7-9,12H,1-6H2

InChI Key

KNKMWFKWWHZLQU-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2)N3C(=O)CCC3=O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione can be achieved through several methods. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be done using asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides with acryloylpyrazolidinone, employing a rhodium (II) complex/chiral Lewis acid binary system . Industrial production methods often rely on similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has been studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. Additionally, it is used in the pharmaceutical industry as an intermediate in the synthesis of various drugs .

Mechanism of Action

The mechanism of action of 1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit human N-acylethanolamine-hydrolyzing acid amidase (NAAA) activity, which plays a role in managing the inflammatory response . This inhibition occurs through a non-covalent mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione with four analogs, emphasizing structural variations, molecular properties, and functional roles.

Compound Name Key Substituents Molecular Formula Molecular Weight Applications/Notes Reference
This compound None (parent structure) C₁₁H₁₄N₂O₂ 218.25 g/mol Pharmaceutical research (preclinical stage)
1-((1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione 4-Fluoro-3-methylphenyl sulfonyl group C₁₉H₂₀FN₂O₄S 400.44 g/mol Enhanced bioavailability due to sulfonyl group; potential CNS-targeting agent
1-((1R,5S)-8-(2-(2,4-dichlorophenoxy)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione 2,4-Dichlorophenoxyacetyl group C₁₉H₂₀Cl₂N₂O₄ 411.3 g/mol Agrochemical applications (fungicide analog); broad-spectrum activity
3-(3,5-dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione 3,5-Dichlorophenyl, methyl groups C₁₂H₁₂Cl₂N₂O₂ 299.14 g/mol Procymidone (commercial fungicide); inhibits spore germination
1-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)pyrrolidine-2,5-dione Ethenyl bridge, ketone group C₁₃H₁₆N₂O₃ 248.28 g/mol Unknown biological activity; structural simplicity may aid synthetic optimization

Key Findings from Comparative Analysis

Structural and Functional Differences

  • Substituent Impact : The parent compound lacks bulky substituents, whereas analogs like C₁₉H₂₀Cl₂N₂O₄ () and C₁₉H₂₀FN₂O₄S () incorporate halogenated or sulfonyl groups. These modifications enhance lipophilicity and target binding, critical for pesticidal or CNS drug candidates .
  • Molecular Weight Trends : The parent compound (218.25 g/mol) is lighter than derivatives with complex substituents (e.g., 411.3 g/mol in ), which may influence pharmacokinetic properties like absorption and metabolism .

Application-Specific Variations

  • Agrochemical Derivatives: Compounds such as procymidone () and C₁₉H₂₀Cl₂N₂O₄ () share dichlorophenyl groups linked to fungicidal activity.
  • Pharmaceutical Potential: The sulfonyl-modified analog () exhibits structural parallels to neuroactive drugs, implying CNS applications. The parent compound’s simpler structure may serve as a scaffold for further derivatization .

Biological Activity

1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a unique bicyclic structure consisting of an azabicyclo[3.2.1]octane moiety fused with a pyrrolidine-2,5-dione framework. This configuration contributes to its distinctive chemical properties and reactivity profiles, making it a versatile building block for synthesizing more complex molecules .

Research indicates that this compound interacts with specific molecular targets, particularly enzymes and receptors involved in neurotransmission. Notably, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition leads to increased acetylcholine levels, enhancing cholinergic signaling, which is crucial for cognitive functions and memory .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Enzyme Inhibition Inhibits acetylcholinesterase, enhancing cholinergic signaling .
Potential Therapeutic Uses May be useful in treating anxiety and cognitive impairments .
Interaction with Receptors Binds to specific receptors influencing neurotransmission pathways .

1. Interaction Studies

Studies have demonstrated that this compound exhibits notable binding affinities for various receptors. For instance, it has been evaluated in vitro for its effects on kappa opioid receptors, showing promising results in modulating receptor activity .

2. Pharmacological Profiles

In a series of pharmacological assessments, derivatives of this compound were tested for their efficacy against various conditions:

  • Cognitive Enhancement : Animal studies indicated that administration of this compound led to improved performance in memory tasks, suggesting potential applications in treating Alzheimer's disease or other cognitive disorders.
  • Anxiolytic Effects : Behavioral assays revealed that the compound may reduce anxiety-like behaviors in rodent models, supporting its potential as an anxiolytic agent .

3. Structure-Activity Relationship (SAR) Studies

Further investigations into SAR have revealed that modifications to the bicyclic structure can significantly influence biological activity. For example:

Modification Effect on Activity
Addition of alkyl groupsEnhanced binding affinity to AChE and improved cognitive effects .
Substitution at the nitrogenAltered receptor selectivity and potency against kappa opioid receptors .

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